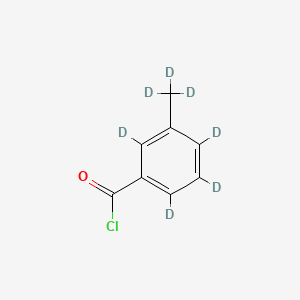

m-Toluoyl-d7 Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

YHOYYHYBFSYOSQ-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Toluoyl-d7 Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of m-Toluoyl-d7 Chloride. Due to the limited availability of experimental data for the deuterated form, this guide presents data for the non-deuterated analogue, m-Toluoyl Chloride, and provides calculated estimates for the deuterated compound where applicable. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is the deuterated isotopologue of m-Toluoyl Chloride, where the seven hydrogen atoms on the aromatic ring and the methyl group have been replaced by deuterium. This isotopic labeling is crucial for its use in various analytical applications, including mass spectrometry-based assays.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Methyl-d3-benzoyl-2,4,5,6-d4 chloride |

| Molecular Formula | C₈D₇ClO |

| Calculated Molecular Weight | 161.64 g/mol |

| Canonical SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C(=O)Cl)[2H])[2H])[2H] |

| CAS Number | Not readily available |

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium compared to hydrogen. The following table summarizes the known physical properties of m-Toluoyl Chloride and provides estimated values for this compound.

Table 2: Physical and Chemical Properties

| Property | m-Toluoyl Chloride | This compound (Estimated) |

| Molecular Weight | 154.59 g/mol [1][2] | 161.64 g/mol |

| Appearance | Colorless to light brown/yellow liquid[3][4] | Colorless to light brown/yellow liquid |

| Density | ~1.173 g/mL at 25 °C[1][4][5] | Slightly higher than 1.173 g/mL |

| Boiling Point | 86 °C at 5 mmHg[1][4][5], ~220-227 °C at 760 mmHg[6][7] | Slightly higher than the non-deuterated form |

| Melting Point | Approximately -23 °C[4][5][7] | Slightly different from the non-deuterated form |

| Refractive Index | ~1.5485 at 20 °C[1] | Similar to the non-deuterated form |

| Solubility | Reacts with water[5]; soluble in organic solvents | Reacts with water; soluble in organic solvents |

Experimental Protocols

Determination of Boiling Point (Micro Method)

Due to its reactivity with water, the boiling point of this compound should be determined under anhydrous conditions. A micro-boiling point determination method is suitable for small sample quantities.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Inert heating fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating fluid.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis of m-Toluoyl Chloride

The synthesis of m-Toluoyl Chloride is typically achieved by the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). A similar procedure would be followed for the synthesis of the deuterated analogue, starting with m-toluic-d7 acid.

Reaction Scheme: CD₃C₆D₄COOH + SOCl₂ → CD₃C₆D₄COCl + SO₂ + HCl

General Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, m-toluic acid is combined with an excess of thionyl chloride.[8]

-

The mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[8]

-

After cooling, the excess thionyl chloride is removed by distillation.

-

The resulting m-Toluoyl Chloride is then purified by vacuum distillation.[9][10]

Applications and Reactivity

m-Toluoyl Chloride is a reactive acylating agent widely used in organic synthesis.[11] Its primary application is in the derivatization of nucleophiles such as amines and alcohols to form amides and esters, respectively. This is particularly useful for analytical purposes, as it can improve the chromatographic and mass spectrometric properties of the analytes. The deuterated form, this compound, serves as an internal standard in quantitative mass spectrometry assays, allowing for precise quantification of the corresponding non-deuterated analytes.

Visualizations

General Workflow for Derivatization of Amines

The following diagram illustrates the general workflow for the derivatization of primary or secondary amines using this compound for subsequent analysis, often by liquid chromatography-mass spectrometry (LC-MS).

Caption: General workflow for amine derivatization.

Nucleophilic Acyl Substitution Reaction

The core chemical transformation involving this compound is a nucleophilic acyl substitution. The following diagram illustrates this reaction with a generic primary amine (R-NH₂).

Caption: Nucleophilic acyl substitution reaction.

References

- 1. m-Toluoyl chloride 99 1711-06-4 [sigmaaldrich.com]

- 2. m-トルオイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. What is the density of M-Toluoyl Chloride? - Blog [evergreensinochem.com]

- 4. m-Toluoyl Chloride Supplier - Shree Sulphurics [shreesulphuric.com]

- 5. chembk.com [chembk.com]

- 6. store.p212121.com [store.p212121.com]

- 7. m-Toluoyl Chloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to m-Toluoyl-d7 Chloride: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of m-Toluoyl-d7 Chloride, a deuterated analog of m-Toluoyl Chloride. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring isotopically labeled compounds for applications such as mass spectrometry-based quantification, mechanistic studies, and as internal standards.

Chemical Structure

This compound is a derivative of benzoic acid where the benzene ring is substituted with a methyl group and a carbonyl chloride group at the meta-positions (1 and 3 positions). The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these include the three hydrogens of the methyl group and the four hydrogens on the aromatic ring. The chemical formula for this compound is C₈D₇ClO.

The non-deuterated form, m-Toluoyl Chloride, is also known as 3-methylbenzoyl chloride.[1][2] The presence of the reactive acyl chloride group makes it a valuable acylating agent in organic synthesis.[2]

Physicochemical and Spectroscopic Data

| Property | Value (for m-Toluoyl Chloride) | Expected Value (for this compound) | Reference |

| Molecular Formula | C₈H₇ClO | C₈D₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | 161.63 g/mol | |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [2] |

| Boiling Point | 213-214 °C | Expected to be similar to the non-deuterated form | [2] |

| 86 °C at 5 mmHg | Expected to be similar to the non-deuterated form | ||

| Melting Point | -10 °C | Expected to be similar to the non-deuterated form | [2] |

| Density | 1.173 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form | |

| Refractive Index | n20/D 1.5485 | Expected to be similar to the non-deuterated form | |

| Solubility | Soluble in common organic solvents (e.g., benzene, toluene, chloroform), reacts with water | Expected to have similar solubility | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available m-xylene-d10. The first step involves the selective oxidation of one of the deuterated methyl groups of m-xylene-d10 to a carboxylic acid, yielding m-toluic acid-d7. The second step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.

Step 1: Synthesis of m-Toluic Acid-d7 via Oxidation of m-Xylene-d10

This protocol is adapted from established methods for the oxidation of m-xylene to m-toluic acid.[3][4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-xylene-d10 and a suitable oxidizing agent. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid.[3][4] A catalytic system using a cobalt-manganese bromide catalyst with air or oxygen can also be employed for a more industrial approach.[6][7]

-

Reaction Conditions:

-

Using Potassium Permanganate: The reaction is typically carried out in an aqueous solution. The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Using Nitric Acid: m-Xylene-d10 is refluxed with nitric acid. This method requires careful control of the reaction conditions to avoid nitration of the aromatic ring.[4]

-

-

Work-up:

-

After the reaction is complete, the mixture is cooled. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the m-toluic acid-d7.

-

The precipitated solid is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried.

-

-

Purification: The crude m-toluic acid-d7 can be purified by recrystallization from a suitable solvent, such as ethanol or water.[8]

Step 2: Synthesis of this compound from m-Toluic Acid-d7

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.[9][10]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place the dried m-toluic acid-d7.

-

Addition of Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.[10] The reaction mixture is then gently heated to reflux.

-

Reaction Monitoring: The reaction is typically complete when the evolution of gases ceases.

-

Purification:

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The resulting crude this compound is then purified by vacuum distillation to yield the final product.[9]

-

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from m-xylene-d10.

Caption: Synthetic pathway for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]

- 3. methods of preparation of m-Toluic acid [cnchemshop.com]

- 4. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]

The Role of m-Toluoyl-d7 Chloride in Advanced Quantitative Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core application of m-Toluoyl-d7 Chloride in modern research, focusing on its use as a stable isotope-labeled internal standard for quantitative mass spectrometry. While direct literature on this specific deuterated compound is sparse, its utility is inferred from the well-established principles of stable isotope dilution (SID) and the known reactivity of its non-deuterated counterpart, m-Toluoyl Chloride, as a derivatizing agent.

Core Application: Stable Isotope Dilution Mass Spectrometry

This compound serves as a critical tool for enhancing the accuracy and precision of quantitative analysis by mass spectrometry (MS). In this method, a known amount of the "heavy" this compound-derivatized analyte is spiked into a sample. This "internal standard" co-elutes with the "light" (non-deuterated) m-Toluoyl Chloride-derivatized target analyte during liquid chromatography (LC) separation. By comparing the MS signal intensities of the heavy and light versions, researchers can achieve highly accurate quantification, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

Derivatization for Enhanced Detection

m-Toluoyl Chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. This reaction is advantageous for several reasons:

-

Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase LC columns.

-

Enhanced Ionization Efficiency: The addition of the m-toluoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, resulting in a stronger signal and lower detection limits.

-

Structural Confirmation: The predictable mass shift upon derivatization provides an additional layer of confidence in analyte identification.

The primary application of this compound is to serve as an internal standard for analytes derivatized with the "light" m-Toluoyl Chloride.

Expected Mass Shift Data

The key to a successful stable isotope dilution method is the mass difference between the light and heavy derivatized analytes. The following table summarizes the expected mass shifts.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from Light Derivative (Da) |

| m-Toluoyl Chloride | C₈H₇ClO | 154.02 | N/A |

| This compound | C₈D₇ClO | 161.06 | +7.04 |

| Analyte Derivatized with m-Toluoyl Chloride | [Analyte+C₈H₆O] | [Analyte Mass + 118.04] | N/A |

| Analyte Derivatized with this compound | [Analyte+C₈D₆O] | [Analyte Mass + 124.08] | +6.04 |

Note: The mass of the added moiety is the mass of m-Toluoyl Chloride minus the mass of HCl.

Experimental Protocol: Quantitative Analysis of a Hypothetical Amine Analyte

This section provides a detailed, generalized methodology for the quantitative analysis of a primary amine-containing analyte using m-Toluoyl Chloride derivatization with this compound as an internal standard.

1. Reagent Preparation:

-

Derivatization Reagent (Light): Prepare a 10 mg/mL solution of m-Toluoyl Chloride in anhydrous acetonitrile.

-

Internal Standard Stock Solution (Heavy): Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. From this, create a working internal standard solution at a concentration appropriate for the expected analyte levels (e.g., 1 µg/mL).

-

Reaction Buffer: Prepare a 100 mM sodium carbonate buffer in water, pH 9.5.

-

Quenching Solution: Prepare a 1% (v/v) formic acid solution in water.

2. Sample Preparation and Derivatization:

-

To 100 µL of sample (e.g., plasma, urine, cell lysate extract), add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Add 50 µL of the 100 mM sodium carbonate buffer. Vortex to mix.

-

Add 20 µL of the 10 mg/mL m-Toluoyl Chloride solution.

-

Vortex immediately and incubate the reaction mixture at 50°C for 30 minutes.

-

After incubation, cool the samples to room temperature.

-

Add 10 µL of the 1% formic acid solution to quench the reaction. Vortex.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Light Analyte: The precursor ion will be the [M+H]⁺ of the m-Toluoyl derivatized analyte. The product ion will be a characteristic fragment, often the m-toluoyl cation (m/z 119.05).

-

Heavy Analyte (Internal Standard): The precursor ion will be the [M+H]⁺ of the m-Toluoyl-d7 derivatized analyte. The product ion will be the deuterated m-toluoyl cation (m/z 126.09).

-

-

4. Data Analysis:

-

Integrate the peak areas for both the light and heavy MRM transitions.

-

Calculate the ratio of the light analyte peak area to the heavy internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Reactions

Caption: Derivatization of a primary amine with m-Toluoyl Chloride.

Caption: Workflow for quantitative analysis using SID-MS.

m-Toluoyl-d7 Chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. This document outlines its chemical and physical properties, and common applications, with a focus on its role as a derivatization agent in analytical chemistry. While specific experimental protocols for the deuterated form are not widely published, this guide provides detailed methodologies for the analogous non-deuterated compound, which serve as a strong foundation for its use.

Core Compound Data

This compound is a stable, isotopically labeled version of m-Toluoyl chloride. The primary use of such labeled compounds is in mass spectrometry-based analytical methods, often as internal standards for quantification or as tracers in metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.

| Property | This compound | m-Toluoyl chloride |

| CAS Number | 1796602-13-5[1] | 1711-06-4[2][3][4][5][6][7][8] |

| Molecular Formula | C₈D₇ClO[1] | C₈H₇ClO[2][3][6] |

| Molecular Weight | 161.637 g/mol [1] | 154.59 g/mol [3][6][7] |

| Purity | Typically >98% | ≥99%[4] |

| Boiling Point | No data available | 220°C[5], 86°C at 5 mmHg[2] |

| Melting Point | No data available | -23°C[5] |

| Density | No data available | 1.173 g/mL at 25°C[2] |

| Refractive Index | No data available | 1.5485 (n20/D)[2] |

| Flash Point | No data available | 76°C (168°F)[5] |

Synthesis and Derivatization Applications

m-Toluoyl chloride is a versatile acylating agent used in organic synthesis.[1] Its primary applications include its use as an intermediate in the production of pharmaceuticals, pesticides, dyes, and photosensitive materials.[9] A significant application in analytical chemistry is its use as a derivatization reagent, particularly for amines, to improve their chromatographic separation and detection.[6]

General Synthesis of m-Toluoyl chloride

The synthesis of m-Toluoyl chloride is typically achieved through the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride. This reaction is often carried out in an organic solvent. The process involves the conversion of the carboxylic acid group to an acyl chloride. After the reaction is complete, the product is purified by distillation.

A representative synthesis workflow is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. m-トルオイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Safety and Handling of m-Toluoyl-d7 Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. While this document focuses on the deuterated form, the safety and handling protocols are analogous to those for the non-deuterated compound (m-Toluoyl chloride, CAS No. 1711-06-4) due to their identical chemical reactivity.

Chemical Identification and Physical Properties

This compound is a specialized chemical used in various laboratory applications, including as a derivatizing agent for analysis.[1] Its physical and chemical properties are critical for safe handling and experimental design.

Table 1: Physical and Chemical Properties of m-Toluoyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₈D₇ClO | [2] |

| Appearance | Colorless to light brown/yellow-orange liquid | [3][4] |

| Odor | Pungent | [3] |

| Boiling Point | 86 °C @ 5 mmHg | [1][3] |

| Melting Point | -23 °C | [5] |

| Flash Point | 76-77 °C (closed cup) | [3] |

| Density | 1.173 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5485 | [1] |

| Water Solubility | Reacts with water | [2][5] |

| Solubility | Soluble in common organic solvents like benzene, toluene, and chloroform.[2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[3][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Primary Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[7][9]

-

Combustible: It is a combustible liquid and can be ignited.[3][7]

-

Moisture Sensitive: Reacts with water, potentially releasing irritating and toxic gases such as hydrogen chloride.[5][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to ensure the safety of laboratory personnel.

3.1. Engineering Controls

-

Always handle this compound in a certified chemical fume hood.[3][9]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[3][9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and acid gases.[3][9]

3.3. General Handling Procedures

3.4. Storage

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][9]

-

Store under an inert atmosphere to prevent reaction with moisture.[3][9]

-

Incompatible materials to avoid: Water, strong bases, and alcohols.[3][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

4.1. First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

4.2. Spill and Leak Procedures

-

Evacuate personnel from the spill area.

-

Remove all sources of ignition.[3]

-

Ventilate the area.

-

Wear appropriate PPE as described in section 3.2.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

-

Collect the absorbed material into a suitable, closed container for disposal.[3]

-

Do not allow the spilled material to enter drains or waterways.[7]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[4]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene.[3]

Toxicity and Ecological Information

Table 3: Acute Toxicity Data for m-Toluoyl Chloride

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 3440 mg/kg |

Source:[3]

-

The toxicological properties of this compound have not been fully investigated.[3][7] It is known to be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[7]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.[7]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Spill Response Protocol for this compound.

References

- 1. 间甲基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 11. unmc.edu [unmc.edu]

- 12. How does M-Toluoyl Chloride affect the environment? - Blog [m.evergreensinochem.com]

An In-depth Technical Guide to the Solubility of m-Toluoyl-d7 Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Toluoyl-d7 Chloride, a deuterated isotopologue of m-toluoyl chloride, serves as a valuable reagent in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals where isotopic labeling is advantageous for mechanistic studies or metabolic profiling.[1] A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, based on the known properties of its non-deuterated counterpart. It includes a qualitative solubility summary, a generalized experimental protocol for solubility determination of this reactive species, and visual diagrams illustrating the experimental workflow and the principles governing its solubility.

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Rationale and Notes |

| Benzene | Nonpolar Aprotic | Soluble[2][3] | The aromatic nature of both solute and solvent facilitates dissolution based on the "like dissolves like" principle. |

| Toluene | Nonpolar Aprotic | Soluble[2][3] | Similar to benzene, the structural similarity between toluene and m-toluoyl chloride promotes solubility. |

| Chloroform | Polar Aprotic | Soluble[2][3] | A common, moderately polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | Polar Aprotic | Soluble[4] | Often used as a reaction solvent for the synthesis of acyl chlorides, indicating good solubility.[4] |

| Dichloroethane | Polar Aprotic | Soluble[4] | Another chlorinated solvent used in the synthesis of m-toluoyl chloride.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[4] | An ethereal solvent that can dissolve m-toluoyl chloride, as evidenced by its use in synthetic procedures.[4] |

| Acetone | Polar Aprotic | Easily Soluble[5] | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reacts [2][3][6] | Acyl chlorides react with alcohols in a nucleophilic acyl substitution to form esters, precluding simple dissolution.[2][3][6] |

| Water | Polar Protic | Insoluble / Reacts Violently [2][3][7][8][9] | m-Toluoyl chloride is moisture-sensitive and hydrolyzes to m-toluic acid and hydrochloric acid. It does not dissolve in water.[7][8][9] |

Experimental Protocol for Solubility Determination

The high reactivity and moisture sensitivity of this compound necessitate careful handling under anhydrous conditions to obtain meaningful solubility data.[7][8][9] The following protocol outlines a general method for the qualitative or semi-quantitative determination of its solubility.

Safety Precautions: All manipulations should be conducted in a certified fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Materials and Equipment:

-

This compound

-

High-purity, anhydrous organic solvents

-

Oven-dried glass vials with PTFE-lined screw caps or septa

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Calibrated analytical balance

-

Dry glass syringes or positive displacement micropipettes

-

Vortex mixer

Procedure:

-

Preparation of Materials: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Conduct all subsequent steps under a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line).

-

Sample Weighing: Accurately weigh a small, predetermined mass of this compound (e.g., 5-10 mg) into a tared, dry vial.

-

Initial Solvent Addition: Using a dry syringe or micropipette, add a precise volume of the anhydrous test solvent (e.g., 0.1 mL) to the vial.

-

Dissolution Attempt: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visual Assessment: Carefully observe the vial against a contrasting background.

-

Complete Dissolution: If the solid has entirely dissolved, the compound is considered "soluble" at this concentration. For a semi-quantitative result, one can incrementally add more solute until a saturated solution is obtained.

-

Partial or No Dissolution: If solid particles remain, the compound is "sparingly soluble" or "insoluble" at this concentration. Add a known, incremental volume of solvent, repeating the vortexing and observation steps, until complete dissolution is achieved to estimate the solubility.

-

-

Equilibration (Optional): For more accurate semi-quantitative results, a saturated solution with excess solid can be agitated (e.g., on a shaker) at a constant temperature for a set period to ensure equilibrium is reached before visual assessment.

Visualized Experimental and Logical Frameworks

The following diagrams provide a visual representation of the experimental workflow and the underlying chemical principles governing the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Caption: The relationship between solvent polarity and the solubility or reactivity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]

- 3. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]

- 4. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 6. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog [evergreensinochem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

Technical Guide: m-Toluoyl-d7 Chloride for Advanced Analytical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, pricing, and core applications of m-Toluoyl-d7 Chloride (CAS No. 1796602-13-5). This isotopically labeled compound is a critical tool for researchers requiring high precision and accuracy in quantitative mass spectrometry-based assays.

Commercial Availability and Sourcing

This compound is a specialized chemical primarily available through suppliers focusing on stable isotope-labeled compounds and analytical standards. The primary supplier identified is LGC Standards, through its subsidiary Toronto Research Chemicals (TRC). Due to its specialized nature, this product is often synthesized on demand rather than being a standard stock item, which influences its availability and pricing. Researchers are advised to request a quote for current pricing and lead times.

Table 1: Supplier and Product Information for this compound

| Supplier | Product Code | CAS Number | Molecular Formula | Notes |

| LGC Standards (TRC) | TRC-T536257 | 1796602-13-5 | C₈D₇ClO | Typically requires custom synthesis. Pricing available upon request.[1] |

Note: Pricing is subject to change and is dependent on the required quantity and purity. Direct inquiry with the supplier is recommended.

Core Applications in Research and Development

Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable in modern drug metabolism and pharmacokinetic (DMPK) studies.[2] Their key advantage lies in their chemical behavior, which is nearly identical to their unlabeled counterparts, yet they are distinguishable by mass spectrometry. This property makes them ideal for use as internal standards in quantitative bioanalysis.[3][4]

The primary applications include:

-

Internal Standard for LC-MS/MS: In pharmacokinetic studies, this compound can be used to derivatize a target analyte, or a structurally related analog can be synthesized from it to serve as an internal standard. This standard is spiked into biological samples (e.g., plasma, urine) to accurately quantify the concentration of the unlabeled drug or metabolite, correcting for variations in sample preparation and instrument response.[5][6]

-

Derivatizing Agent for GC-MS: The acyl chloride functional group is highly reactive towards molecules containing active hydrogens, such as alcohols (-OH) and amines (-NH).[7][8] Reaction with this compound affixes a deuterated tag to the analyte, which can improve its chromatographic properties (e.g., volatility) and provide a distinct mass signature for sensitive and selective detection by GC-MS.[9][10]

Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS

This section outlines a representative protocol for using a derivative of this compound as an internal standard for the quantification of a hypothetical primary amine analyte, "Analyte-X," in human plasma.

Objective: To determine the concentration of Analyte-X in plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

-

This compound (for synthesis of the internal standard, IS)

-

Analyte-X reference standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Methodology:

-

Synthesis of Internal Standard (IS):

-

The internal standard, Analyte-X-d7, is synthesized by reacting Analyte-X with this compound in an appropriate solvent with a non-nucleophilic base (e.g., pyridine or triethylamine).

-

The resulting product is purified by chromatography to ensure high purity.

-

The structure and isotopic enrichment are confirmed by NMR and high-resolution mass spectrometry.

-

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte-X and Analyte-X-d7 (IS) in acetonitrile.

-

Create a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the Analyte-X stock solution.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation & SPE):

-

Thaw plasma samples to room temperature.

-

To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of the IS working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for further Solid Phase Extraction (SPE) cleanup as per the cartridge manufacturer's protocol.

-

Elute the final sample into a suitable solvent, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the MRM transitions for both Analyte-X and the IS (Analyte-X-d7). For example:

-

Analyte-X: Q1 (Parent Ion) -> Q3 (Product Ion)

-

Analyte-X-d7: Q1 (Parent Ion + 7 Da) -> Q3 (Product Ion + 7 Da)

-

-

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte-X / IS) against the nominal concentration of the calibrators.

-

Use a weighted linear regression to fit the curve.

-

Determine the concentration of Analyte-X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key workflows relevant to the use of this compound.

Caption: Workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.

Caption: Parallel tracking of a drug and its stable isotope-labeled internal standard in a metabolic study.

References

- 1. This compound | TRC-T536257-25MG | LGC Standards [lgcstandards.com]

- 2. symeres.com [symeres.com]

- 3. metsol.com [metsol.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Purity Standards of m-Toluoyl-d7 Chloride in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the purity standards and analytical methodologies for m-Toluoyl-d7 Chloride. Due to a lack of publicly available data specific to the deuterated compound, this guide leverages information on its non-deuterated analogue, m-Toluoyl Chloride, as a proxy. The analytical methods and impurity profiles are expected to be analogous, but verification on the specific deuterated compound is recommended.

Introduction

This compound is a deuterated derivative of m-Toluoyl Chloride, a vital reagent and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The isotopic labeling of the tolyl methyl group makes it a valuable tool in mass spectrometry-based analytical methods, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard. The purity of this reagent is of paramount importance to ensure the accuracy and reliability of experimental results. This guide outlines the typical purity standards, analytical methodologies for purity assessment, and potential impurities associated with this compound.

Purity Specifications

| Parameter | Specification | Method of Analysis |

| Purity | ≥ 99% | Gas Chromatography (GC) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

Table 1: Typical Purity Specifications for m-Toluoyl Chloride.

Synthesis and Potential Impurities

m-Toluoyl Chloride is commonly synthesized from m-toluic acid. A prevalent method involves the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by purification via distillation.[2][3] This synthesis route can yield a high-purity product, often exceeding 99%.[3]

Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.

| Impurity | Potential Source |

| m-Toluic-d7 Acid | Unreacted starting material |

| Thionyl Chloride | Excess reagent from synthesis |

| Benzylic Chlorinated Byproducts | Side-chain chlorination during synthesis |

| Water (leading to hydrolysis) | Exposure to moisture during storage or handling |

Table 2: Potential Impurities and Their Sources.

The following diagram illustrates the potential sources of impurities during the synthesis of this compound.

References

Methodological & Application

Application Notes: The Strategic Use of m-Toluoyl-d7 Chloride in the Synthesis of Deuterated Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of deuterium into active pharmaceutical ingredients (APIs) is a strategic approach in drug design to enhance pharmacokinetic profiles. Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, thereby improving a drug's half-life, bioavailability, and overall therapeutic efficacy.[1][2][3] m-Toluoyl-d7 Chloride, a deuterated analog of m-toluoyl chloride, serves as a valuable building block in the synthesis of these next-generation pharmaceuticals. Its application is particularly relevant in the formation of stable amide bonds within drug molecules.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis.

Key Applications

This compound is primarily utilized as a deuterated acylating agent in the synthesis of complex organic molecules. Its principal applications in pharmaceutical development include:

-

Introduction of a Deuterated Benzoyl Moiety: For the synthesis of deuterated analogs of drugs containing a benzamide functional group.

-

Peptide Synthesis: As a reagent for the N-terminal protection of amino acids or for the coupling of peptide fragments, introducing a stable, deuterated capping group.[4][5]

-

Metabolic Blocking: The deuterated methyl and aromatic groups can serve as metabolic "hard spots," slowing down oxidation by cytochrome P450 enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound from m-Toluic acid-d7

This protocol describes the conversion of m-Toluic acid-d7 to the corresponding acyl chloride. This method is adapted from established procedures for the synthesis of non-deuterated m-toluoyl chloride.[7][8][9]

Materials:

-

m-Toluic acid-d7

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Dry Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add m-Toluic acid-d7 (1.0 eq).

-

Add anhydrous DCM to dissolve the acid.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

After the reaction is complete, carefully remove the solvent and excess reagent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.

Logical Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Protocol 2: Synthesis of a Deuterated Amide using this compound

This protocol details the reaction of this compound with a primary or secondary amine to form a deuterated amide, a common linkage in many APIs.

Materials:

-

This compound

-

Amine-containing substrate (e.g., an API intermediate)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure deuterated amide.

General Reaction Scheme for Deuterated Amide Synthesis

Caption: Reaction of this compound with an amine.

Data Presentation

The following tables present representative data for the synthesis and application of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Parameter | Embodiment 1 | Embodiment 2 |

| Starting Material | m-Toluic acid-d7 | m-Toluic acid-d7 |

| Reagent | Thionyl Chloride | Oxalyl Chloride/DMF |

| Solvent | Dichloromethane | Dichloromethane |

| Reaction Time | 10 hours | 7 hours |

| Reaction Temperature | 20°C | 30°C |

| Yield (%) | 96.0 | 97.5 |

| Purity (GC-MS) | 99.2% | 99.5% |

| Isotopic Enrichment | >99% D7 | >99% D7 |

Data is representative and based on typical yields for the non-deuterated synthesis.[7]

Table 2: Synthesis of a Deuterated Amide - A Representative Example

| Parameter | Value |

| Substrate | 4-fluoroaniline |

| Product | N-(4-fluorophenyl)-3-(methyl-d3)-benzamide-2,4,5,6-d4 |

| Yield (%) | 92 |

| Purity (HPLC) | >99% |

| Isotopic Purity (LC-MS) | >99% D7 |

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for a deuterated drug synthesized using this compound. In this example, the drug acts as an inhibitor of a kinase signaling pathway, a common target in oncology. The deuteration is intended to improve the metabolic stability of the drug, leading to more sustained inhibition.

Signaling Pathway Inhibition by a Deuterated Drug

Caption: Inhibition of a kinase pathway by a deuterated drug.

This compound is a specialized reagent that enables the strategic incorporation of deuterium into pharmaceutical candidates. The protocols and data presented herein provide a framework for its synthesis and application in the development of drugs with potentially superior pharmacokinetic properties. The use of such deuterated building blocks is a valuable tool for medicinal chemists aiming to overcome challenges related to drug metabolism and to optimize the performance of therapeutic agents.

References

- 1. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionauts.jp [bionauts.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid Halogenation Reagents [sigmaaldrich.com]

- 7. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Chemistry 211 Experiment 7 [home.miracosta.edu]

Application Notes and Protocols for m-Toluoyl-d7 Chloride as a Derivatization Reagent for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, a diverse class of compounds including neurotransmitters, biogenic amines, and pharmaceuticals, often presents analytical challenges due to their polarity and poor chromatographic retention. Derivatization is a key strategy to overcome these issues by chemically modifying the analytes to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). m-Toluoyl-d7 Chloride is a deuterated derivatization reagent designed for the sensitive and specific quantification of primary and secondary amines.

The incorporation of seven deuterium atoms in the m-Toluoyl moiety makes it an ideal internal standard when used in conjunction with its non-deuterated counterpart, m-Toluoyl Chloride. This isotope dilution mass spectrometry (IDMS) approach allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3] The derivatization reaction involves the acylation of the amine's nucleophilic nitrogen atom by the electrophilic acyl chloride, forming a stable amide bond. This reaction increases the hydrophobicity of the amine, improving its retention on reversed-phase liquid chromatography columns, and enhances its ionization efficiency in mass spectrometry.[4][5]

Chemical Properties and Reactivity

This compound is the deuterated analog of m-Toluoyl Chloride. The derivatization reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution, as illustrated below. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.[6]

Reaction Scheme:

Caption: Derivatization of a primary/secondary amine with this compound.

Applications

The use of this compound as a derivatization reagent is particularly advantageous for quantitative bioanalysis in complex matrices such as plasma, urine, and tissue homogenates. Key applications include:

-

Therapeutic Drug Monitoring: Quantifying amine-containing drugs and their metabolites.

-

Neuroscience Research: Measuring neurotransmitter levels in microdialysates and cerebrospinal fluid.[7][8]

-

Metabolomics: Profiling of amine-containing metabolites in biological samples.[9]

-

Food Safety: Detecting biogenic amines in fermented foods and beverages.

Experimental Protocols

While specific protocols for this compound are not widely published, the following generalized protocol is based on established methods for similar acyl chloride derivatization reagents like benzoyl chloride and p-toluenesulfonyl chloride.[10][7][11] Researchers should optimize these conditions for their specific analytes and matrix.

Protocol 1: Derivatization of Amines in Aqueous Samples (e.g., Urine, Plasma, Tissue Homogenate)

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile)

-

Amine standard solutions

-

Internal standard solution (if using a different internal standard)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen samples (e.g., plasma, urine) on ice.

-

For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris. Collect the supernatant.

-

To 100 µL of the sample (or standard), add 20 µL of the internal standard solution (if applicable).

-

-

Derivatization Reaction:

-

Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the sample.

-

Add 100 µL of the this compound solution in acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the reaction at room temperature for 30 minutes. The reaction time may need optimization for specific amines.

-

-

Reaction Quenching and Extraction:

-

Add 20 µL of 1% formic acid in water to quench the reaction.

-

Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether) for liquid-liquid extraction of the derivatized amines.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the derivatized analytes.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Logical Workflow for Amine Quantification using this compound

Caption: Workflow for amine quantification.

Data Presentation

The use of this compound as an internal standard allows for the generation of calibration curves by plotting the peak area ratio of the analyte (derivatized with non-deuterated m-Toluoyl Chloride) to the internal standard (derivatized with this compound) against the concentration of the analyte.

Table 1: Hypothetical Quantitative Data for the Analysis of Amphetamine and Dopamine

| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |

| Amphetamine | 1 - 1000 | 0.2 | 0.8 | 95.2 | < 5 |

| Dopamine | 5 - 2000 | 1.5 | 5.0 | 92.8 | < 6 |

Note: This table presents expected performance characteristics based on similar derivatization methods. Actual values must be determined through method validation.

Method Validation

Analytical methods employing this compound for the quantification of amines should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix and the stability of the derivatized product under various storage conditions.

Signaling Pathway of Dopaminergic Neurotransmission

While this compound is an analytical tool and not directly involved in signaling pathways, it is used to quantify molecules that are. For instance, quantifying dopamine levels is crucial in neuroscience research. The following diagram illustrates a simplified dopaminergic signaling pathway.

Caption: Simplified dopaminergic signaling.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of primary and secondary amines in complex biological matrices. Its use in an isotope dilution LC-MS/MS workflow minimizes analytical variability and enhances method robustness. The provided protocols and validation guidelines offer a framework for researchers to develop and implement sensitive and reliable analytical methods for a wide range of amine-containing compounds.

References

- 1. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-Toluoyl-d7 Chloride in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of m-Toluoyl-d7 Chloride as a crucial building block and tracer in the development of next-generation agrochemicals. The incorporation of a deuterated toluoyl moiety offers significant advantages in understanding the metabolic fate, environmental impact, and mode of action of novel pesticides and herbicides.

Application in the Synthesis of Deuterated Agrochemicals

This compound serves as a key intermediate for the synthesis of isotopically labeled agrochemicals.[1][2] The deuterium labeling allows for precise tracking and quantification of the parent compound and its metabolites in complex biological and environmental matrices.[1][2][3] The primary application lies in creating active ingredients where the 3-methylbenzoyl group is essential for bioactivity.

Protocol for Synthesis of a Hypothetical Deuterated Insecticide

This protocol describes the synthesis of a hypothetical insecticidal compound, "Insecticide-X-d7," using this compound.

Materials:

-

This compound

-

Amine precursor (specific to the target insecticide)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the amine precursor (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure, deuterated "Insecticide-X-d7".

-

Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Metabolic Fate and Pharmacokinetic Studies

Deuterated agrochemicals synthesized from this compound are invaluable tools for studying their absorption, distribution, metabolism, and excretion (ADME) in target and non-target organisms.[1][4] The deuterium label provides a distinct mass signature, facilitating the differentiation of the compound and its metabolites from endogenous molecules.[4][5]

Protocol for in vitro Metabolic Stability Assay in Rat Liver Microsomes

Materials:

-

"Insecticide-X-d7" (synthesized as described above)

-

Rat liver microsomes (RLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of "Insecticide-X-d7" in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate RLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and "Insecticide-X-d7" (final concentration, e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining amount of "Insecticide-X-d7".

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess the metabolic stability of the compound.

Application in Environmental Fate and Residue Analysis

Understanding the persistence and degradation of agrochemicals in the environment is a critical aspect of their development.[6][7] Using agrochemicals labeled with deuterium via this compound allows for highly sensitive and specific tracking in soil, water, and plant tissues.[1][8][9]

Protocol for Soil Degradation Study

Materials:

-

"Herbicide-Y-d7" (a hypothetical herbicide synthesized using this compound)

-

Standard agricultural soil (characterized for pH, organic matter content, etc.)

-

Incubation chambers with controlled temperature and humidity

-

Acetonitrile for extraction

-

Solid-phase extraction (SPE) cartridges for cleanup

-

LC-MS/MS system

Procedure:

-

Treat a known mass of soil with a solution of "Herbicide-Y-d7" to achieve a desired concentration (e.g., 1 mg/kg).

-

Thoroughly mix the treated soil to ensure homogeneity.

-

Place the soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).

-

At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), collect soil samples.

-

Extract the soil samples with acetonitrile by shaking or sonication.

-

Centrifuge the samples and collect the supernatant.

-

Clean up the extract using SPE cartridges to remove interfering matrix components.

-

Analyze the purified extract by LC-MS/MS to quantify the concentration of "Herbicide-Y-d7" and its potential degradation products.

-

Determine the dissipation half-life (DT₅₀) of the herbicide in the soil.

Quantitative Data Summary

The following table presents representative quantitative data from hypothetical studies using agrochemicals derived from this compound. This data is for illustrative purposes and is based on typical values observed in agrochemical research with isotopically labeled compounds.

| Parameter | "Insecticide-X-d7" | "Herbicide-Y-d7" |

| Metabolic Stability | ||

| In vitro t₁/₂ (rat liver microsomes) | 45 min | 120 min |

| Intrinsic Clearance (CLᵢₙₜ) | 15.4 µL/min/mg protein | 5.8 µL/min/mg protein |

| Environmental Fate | ||

| Soil Dissipation Half-life (DT₅₀) | 35 days | 85 days |

| Residue Analysis | ||

| Limit of Quantification (LOQ) in Wheat | 0.5 ng/g | 1.0 ng/g |

| Recovery in Tomato | 95 ± 5% | 92 ± 7% |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in agrochemical development.

References

- 1. symeres.com [symeres.com]

- 2. musechem.com [musechem.com]

- 3. Synthesis and fungicidal activity of deuterated pefurazoate [nyxxb.cn]

- 4. scirp.org [scirp.org]

- 5. Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]

- 8. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iaea.org [iaea.org]

Application Note: Synthesis of N,N-diethyl-m-toluamide (DEET) using m-Toluoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. The primary method described is the Schotten-Baumann reaction of m-toluoyl chloride with diethylamine. Protocols cover the in situ generation of m-toluoyl chloride from m-toluic acid and subsequent amidation. This application note includes comprehensive experimental procedures, safety precautions, quantitative data on reaction yields under various conditions, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

N,N-diethyl-m-toluamide (DEET) is the most common active ingredient in insect repellents. Its synthesis is a staple in many organic chemistry curricula and a relevant process for industrial chemical production. The most prevalent laboratory synthesis involves the conversion of a carboxylic acid (m-toluic acid) into a more reactive acyl chloride (m-toluoyl chloride), which is then reacted with a secondary amine (diethylamine) to form the final amide product.[1][2] This nucleophilic acyl substitution is typically performed under basic conditions, known as the Schotten-Baumann reaction, to neutralize the hydrochloric acid byproduct.[3]

This document outlines procedures starting from m-toluic acid to generate the m-toluoyl chloride intermediate in situ, followed by its reaction with diethylamine.[3][4] Optimized, one-pot procedures can achieve high yields and purity, minimizing the need for extensive purification steps like vacuum distillation or column chromatography.[2][4]

Chemical Reaction Pathway

The synthesis of DEET from m-toluoyl chloride and diethylamine proceeds via nucleophilic acyl substitution. The overall reaction is as follows:

Experimental Protocols

The following protocols detail the synthesis of DEET. All operations involving corrosive or volatile chemicals must be performed in a certified chemical fume hood.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Notes |

| m-Toluic Acid | 136.15 | Irritant |

| Thionyl Chloride (SOCl₂) | 118.97 | Corrosive, lachrymator, reacts violently with water |

| Diethylamine Hydrochloride | 109.60 | Irritant |

| Sodium Hydroxide (NaOH) | 40.00 | Corrosive |

| Diethyl Ether | 74.12 | Extremely flammable |

| Sodium Lauryl Sulfate | 288.38 | Optional surfactant to aid mixing[1][3] |

| Dichloromethane (CH₂Cl₂) | 84.93 | Toxic, irritant |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | Drying agent |

3.2. Equipment

-

Round-bottom flasks (50 mL or 100 mL)

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Ice bath

-

Magnetic stirrer and stir bar

-

Glassware for extraction and filtration

-

Rotary evaporator (optional)

3.3. Safety Precautions

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Fume Hood: Thionyl chloride and m-toluoyl chloride are corrosive and lachrymatory (tear-inducing).[1][3] Diethylamine and organic solvents are volatile and flammable. All steps must be conducted in a fume hood.

-

Reagent Handling: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).[3] Avoid all contact with water. Sodium hydroxide solutions are corrosive and can cause severe burns.

3.4. Protocol: Two-Step, One-Pot Synthesis of DEET

This procedure first prepares m-toluoyl chloride from m-toluic acid, which is then used without isolation in the subsequent reaction with diethylamine.[3]

Step A: Preparation of m-Toluoyl Chloride

-

Place 30 mmol of m-toluic acid into a dry 100-mL round-bottom flask containing a magnetic stir bar.

-

In a fume hood, carefully add ~2.6 mL (36 mmol) of thionyl chloride to the flask.

-

Assemble a reflux condenser on the flask and equip it with a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[3]

-

Gently reflux the mixture with stirring for at least 20-30 minutes, or until the evolution of gas ceases.[1][3]

-

Cool the reaction mixture to room temperature and then further cool in an ice bath. The resulting solution contains m-toluoyl chloride and is used directly in the next step.

Step B: Synthesis of DEET (Schotten-Baumann Reaction)

-

In a separate 250-mL Erlenmeyer flask, prepare a solution by dissolving 25 mmol of diethylamine hydrochloride in 35 mL of 3.0 M aqueous sodium hydroxide. Cool this mixture in an ice bath.[3]

-

Optional: Add 0.1 g of sodium lauryl sulfate to the cold diethylamine solution to act as a surfactant, which can improve the reaction rate by dispersing the acyl chloride.[3]

-

While vigorously stirring the diethylamine solution in the ice bath, slowly add the cold m-toluoyl chloride solution from Step A in small portions. The reaction is exothermic and the rate should be controlled by the addition rate and cooling.[3]

-

After the addition is complete, continue to stir the mixture vigorously in the ice bath for 5-10 minutes, then allow it to stir at room temperature for an additional 15 minutes to ensure the reaction is complete.

3.5. Workup and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous mixture with two 15-mL portions of diethyl ether or dichloromethane.[5]

-

Combine the organic layers. Wash the combined organic layer sequentially with 10 mL of 3 M HCl, 10 mL of 5% aqueous NaOH, and finally 10 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator. The remaining viscous, pale oil is the crude DEET product.[5][6]

-

Weigh the product to determine the crude yield. The product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.[2][3]

Data Presentation